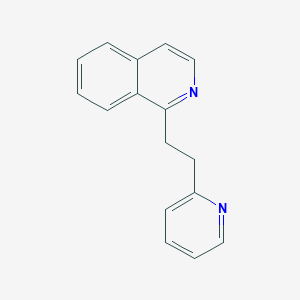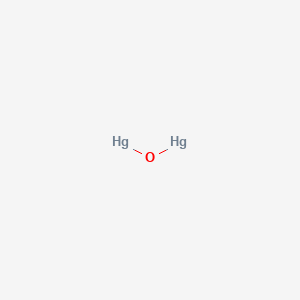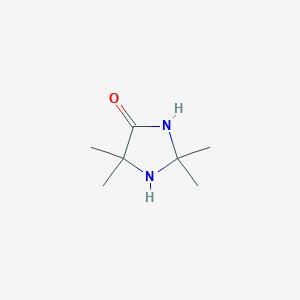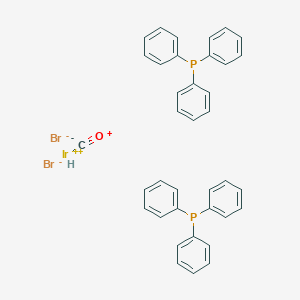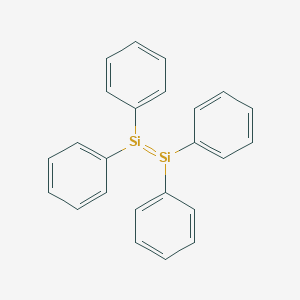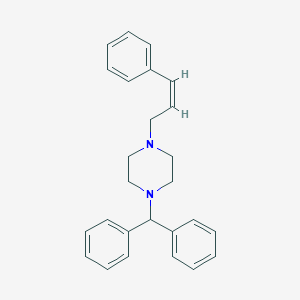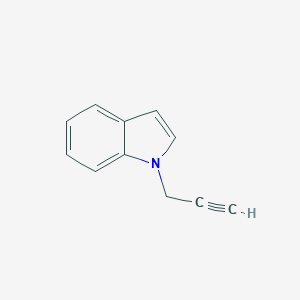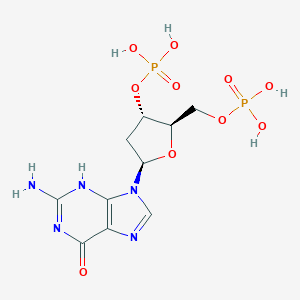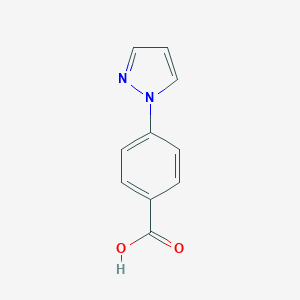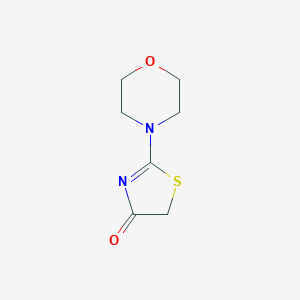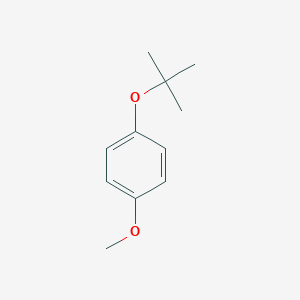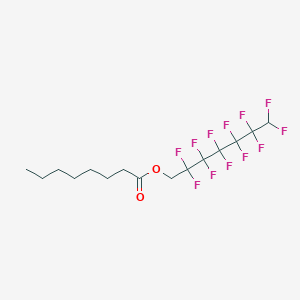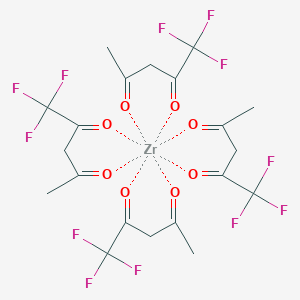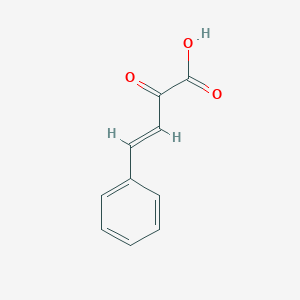
(E)-2-oxo-4-phenylbut-3-enoic acid
Overview
Description
(E)-2-oxo-4-phenylbut-3-enoic acid is a compound of interest due to its potential applications in various fields of chemistry and medicine. It is a structural motif present in several complex molecules and has been the subject of numerous studies aiming to understand its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of (E)-2-oxo-4-phenylbut-3-enoic acid derivatives has been explored through different methods. For instance, a direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids was achieved using a Ru catalyst, which provided a useful method for synthesizing intermediates for ACE inhibitors with high enantioselectivity and efficiency . Another study reported an improved method for synthesizing 2-oxo acids, including 2-oxo-4-phenyl-3-butynoic acid, which is closely related to the compound of interest . This method involved a reaction with lithium phenylacetylide followed by pH-controlled hydrolysis, yielding the free acid with high efficiency.
Molecular Structure Analysis
The molecular structure and geometry of related compounds have been optimized using density functional theory (DFT) methods, providing insights into the electronic and spatial configuration of these molecules . For example, the crystal structure of a related compound was determined to be non-centrosymmetric, which is crucial for nonlinear optical (NLO) activity . The molecular structure is often stabilized through various intramolecular and intermolecular interactions, such as hydrogen bonds and π interactions .
Chemical Reactions Analysis
(E)-2-oxo-4-phenylbut-3-enoic acid and its derivatives participate in various chemical reactions. The compound has been used as an inhibitor and alternate substrate of pyruvate decarboxylase, leading to the production of cis- and trans-cinnamic acids as products of turnover . Additionally, organotin(IV) esters of a related compound have shown inhibitory effects against bacterial, fungal, tumoral, and insecticidal strains, suggesting the potential for diverse chemical reactivity and biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of (E)-2-oxo-4-phenylbut-3-enoic acid derivatives have been characterized using various spectroscopic techniques, including NMR, UV-VIS, IR, and X-ray crystallography . These studies have provided valuable information on the absorption spectra, vibrational frequencies, and crystal packing of these compounds. The complexes of related compounds with transition metal ions have been synthesized, and their magnetic properties investigated, revealing paramagnetic properties with ferromagnetic interactions .
Scientific Research Applications
Asymmetric Hydrogenation and Synthesis of ACE Inhibitors
- (E)-2-oxo-4-phenylbut-3-enoic acid has been used in direct asymmetric hydrogenation, resulting in 2-hydroxy-4-phenylbutanoic acids, which are intermediates for ACE inhibitors. This process involves a Ru catalyst and demonstrates enantioselectivity and efficiency, with potential applications in pharmaceutical synthesis (Zhu et al., 2010).
Enzymatic Conversion to Amino Acids
- Recombinant Escherichia coli cells have been used to convert (E)-2-oxo-4-phenylbut-3-enoic acid into (S)-2-amino acids with high yields and enantiomeric purity. This process utilizes aromatic transaminase and has potential applications in producing nonproteinogenic amino acids (Fadnavis et al., 2006).
Decarboxylation Studies
- Research on the decarboxylation of similar compounds, like 2,2-dimethyl-4-phenylbut-3-enoic acid, provides insights into kinetic isotope effects and the impact of substituents on decarboxylation rates. These studies contribute to a broader understanding of chemical reactions and molecular behavior (Bigley & Thurman, 1966, 1967).
Antifungal Activity
- Derivatives of (E)-2-oxo-4-phenylbut-3-enoic acid have been investigated for antifungal properties. For instance, ligands like (Z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid show fungostatic activity, suggesting potential applications in combating fungal infections (Paz et al., 2013).
Luminescent Molecular Crystals
- Compounds based on (E)-2-oxo-4-phenylbut-3-enoic acid have been used to create luminescent molecular crystals with stable photoluminescence. This application is significant in materials science, especially for developing new photoluminescent materials (Zhestkij et al., 2021).
Inhibition of Bacterial and Fungal Strains
- Organotin(IV) esters of (E)-2-oxo-4-phenylbut-3-enoic acid derivatives have shown inhibitory effects against various bacterial and fungal strains. This indicates potential applications in antimicrobial treatments (Ur-Rehman et al., 2012).
Carbonylation of Vinyl Halides
- Studies involving the carbonylation of vinyl halides using derivatives of (E)-2-oxo-4-phenylbut-3-enoic acid contribute to the field of organic synthesis, showcasing the versatility of these compounds in chemical transformations (Miura et al., 1989).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.
Future Directions
This could involve potential applications of the compound, areas where further research is needed, and its role in the development of new technologies or therapies.
For a specific compound, these analyses would require a combination of laboratory experiments and literature research. Please consult with a chemistry professional for detailed information.
properties
IUPAC Name |
(E)-2-oxo-4-phenylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOUMBVFEWZLME-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40901608 | |
| Record name | NoName_741 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-oxo-4-phenylbut-3-enoic acid | |
CAS RN |
1914-59-6, 17451-19-3 | |
| Record name | (3E)-2-Oxo-4-phenyl-3-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1914-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC53200 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

